molecular formula C23H15Cl2NO2S3 B1681698 S-Diclofenac CAS No. 912758-00-0

S-Diclofenac

Katalognummer: B1681698
CAS-Nummer: 912758-00-0
Molekulargewicht: 504.5 g/mol
InChI-Schlüssel: BRDUXOHVEZVAHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pain Management

S-Diclofenac is widely used for managing pain associated with various conditions:

  • Osteoarthritis and Rheumatoid Arthritis: Topical formulations such as 1% diclofenac sodium gel have been shown to reduce pain effectively in osteoarthritis patients. Studies indicate significant improvements in pain relief and function when compared to placebo .
  • Postoperative Pain: It is utilized for managing pain following surgical procedures, particularly in orthopedic surgeries .
  • Migraine Treatment: this compound has been employed off-label for acute migraine attacks due to its analgesic properties .

Anti-inflammatory Applications

This compound's anti-inflammatory capabilities make it suitable for treating:

  • Biliary Colic: Off-label use includes treatment for biliary colic, providing symptomatic relief .
  • Soft Tissue Injuries: It is effective in managing inflammation and pain from sports injuries and other soft tissue traumas .

Topical Formulations

Topical applications of this compound have gained popularity due to their localized effect and reduced systemic side effects:

  • Topical Solutions: Formulations like diclofenac sodium 2% solution have been approved for treating knee osteoarthritis, demonstrating comparable efficacy to oral NSAIDs with fewer gastrointestinal complications .

Case Study 1: Diclofenac-Induced Stevens-Johnson Syndrome

A notable case involved a 12-year-old patient who developed Stevens-Johnson syndrome after administration of this compound for thigh pain. This rare but severe reaction underscores the importance of monitoring adverse effects associated with NSAID use .

Case Study 2: Anaphylactic Shock

In another case, a 3-year-old girl experienced anaphylactic shock following the administration of a diclofenac suppository. This incident highlights the potential for serious allergic reactions and the need for caution when prescribing NSAIDs, especially in pediatric populations .

Efficacy and Safety Profile

The efficacy of this compound has been well-documented across various studies:

StudyDesignSample SizeDurationTreatmentResults
Dreiser 1993Double-blind randomized15515 daysDiclofenac hydroxyethylpyrrolidine plastersSignificant pain reduction compared to placebo
Grace 1999Double-blind randomized702 weeks2% diclofenac in lecithin organogelImproved pain scores
Tugwell 2004Double-blind double dummy randomized62212 weeks1.5% diclofenac/45.5% DMSOComparable efficacy to oral NSAIDs

The safety profile indicates that while this compound is effective, it carries risks such as gastrointestinal bleeding, cardiovascular events, and hypersensitivity reactions . Monitoring for adverse effects is crucial in clinical practice.

Wirkmechanismus

Target of Action

S-Diclofenac, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, primarily targets the enzymes cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

This compound inhibits COX-1 and COX-2, thereby reducing the production of PGs . This inhibition is the common mechanism linking each effect of diclofenac . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion, which is related to increased potency .

Biochemical Pathways

The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the formation of prostaglandin precursors . This affects the biochemical pathways involved in inflammation and pain signaling . The initial hydroxylation of diclofenac has been detected in all tested isolates .

Pharmacokinetics

When given orally, the absorption of this compound is rapid and complete . It binds extensively to plasma albumin . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose for oral doses between 25 to 150mg . Diclofenac is eliminated following biotransformation to glucoroconjugated and sulphate metabolites which are excreted in urine, very little drug is eliminated unchanged .

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to decreased formation of prostaglandin precursors, resulting in antipyretic, analgesic, and anti-inflammatory properties . This makes this compound a first-line therapy for acute and chronic pain and inflammation from a variety of causes .

Action Environment

This compound is widely detected in European surface waters, especially downstream from Wastewater Treatment Plants (WWTPs) . As wastewater is the key exposure route for wildlife, environmental factors such as water quality and treatment processes can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

S-Diclofenac plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect liver histology and protein expression levels . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to cause alterations in hepatocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its pharmacological and potentially toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies have shown that co-administration of this compound with certain bacteria strains can lead to significant alterations in liver histology and protein expression levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Biologische Aktivität

S-Diclofenac, a chiral non-steroidal anti-inflammatory drug (NSAID), is a potent analgesic and anti-inflammatory agent. It is the S-enantiomer of diclofenac sodium, which is widely used in clinical practice for various inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in treating pain and inflammation, and potential adverse effects.

This compound primarily exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. However, research has indicated that this compound may also engage in several other mechanisms:

  • Inhibition of Lipoxygenase : Impacts arachidonic acid metabolism, contributing to its anti-inflammatory properties.
  • Activation of Nitric Oxide Pathways : Enhances antinociceptive effects through the nitric oxide-cGMP pathway.
  • Modulation of Ion Channels : Affects acid-sensing ion channels and NMDA receptors, which may play a role in pain perception .

Efficacy in Clinical Applications

This compound has been extensively studied for its effectiveness in managing various pain conditions, particularly osteoarthritis (OA) and rheumatoid arthritis (RA). A meta-analysis evaluating its impact on knee OA demonstrated significant improvements in pain relief and physical function compared to control groups. Key findings include:

  • Pain Reduction : The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores showed a mean difference of 0.84 (95% CI 0.37-1.31, p=0.0004) favoring this compound treatment.
  • Improvement in Physical Function : The WOMAC physical function scores indicated a mean difference of 3.64 (95% CI 2.19-5.10, p<0.0001) for the treatment group .

Case Studies

Several case studies have highlighted both the therapeutic potential and adverse effects associated with this compound:

  • Diclofenac-Induced Immune Hemolytic Anemia : A case report described a patient who developed hemolytic anemia following treatment with diclofenac, indicating the potential for serious hematological side effects .
  • Anaphylactic Reactions : Another case documented anaphylaxis triggered by intravenous diclofenac administration, emphasizing the need for caution in patients with unknown drug sensitivities .
  • Acute Meningism : A pediatric case linked diclofenac use to acute meningism symptoms, which resolved rapidly upon discontinuation of the drug .

Adverse Effects

While this compound is effective for pain management, it is associated with various adverse effects:

  • Gastrointestinal Issues : Increased incidence of gastrointestinal complications has been reported, with a higher occurrence than control groups (OR=1.71, 95% CI 1.22-2.42, p=0.002) .
  • Renal Impairment : Long-term use can lead to renal complications due to reduced renal blood flow from prostaglandin inhibition.
  • Cardiovascular Risks : There is an increased risk of cardiovascular events associated with prolonged NSAID use.

Summary Table of Biological Activity

Activity Mechanism Efficacy Evidence
Pain ReliefCOX inhibitionSignificant reduction in WOMAC pain scores
Anti-inflammatoryInhibition of prostaglandinsMeta-analysis shows improved physical function
Hematological EffectsImmune responseCase reports of immune hemolytic anemia
Allergic ReactionsAnaphylaxisDocumented cases following administration
Neurological EffectsPossible acute meningismCase study linking symptoms to drug usage

Eigenschaften

IUPAC Name

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDUXOHVEZVAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318005
Record name S-Diclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912758-00-0
Record name S-Diclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912758-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Diclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912758000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Diclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 1 (diclofenac, 890 mg, 3.0 mmol) in 50 mL of N,N-dimethylformamide, hydroxybenzotriazole (445 mg, 3.3 mmol) and DCC (680 mg, 3.3 mmol) were added with stirring at 0° C. for 1 h. To the reaction mixture 5-p-hydroxyphenyl-1,2-dithiole-3-thione (2; 678 mg, 3 mmol) was added and stirred for 1 h at 0° C. and 3 h at room temperature. After filtration, the filtrate was evaporated under reduced pressure and the oily residue thus obtained was dissolved in ethyl acetate; the organic layer was washed with brine, dried on anhydrous MgSO4, filtered and the solvent evaporated. The crude product 3 was loaded on a silica gel open column and eluted with CH2Cl2/MeOH (9/1), from which [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid 4-(5-thioxo-5H-[1,2]dithiol-3-yl)-phenyl ester (3) was obtained (1.1 g, 74% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
445 mg
Type
reactant
Reaction Step One
Name
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
678 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-diclofenac
Reactant of Route 2
Reactant of Route 2
S-diclofenac
Reactant of Route 3
Reactant of Route 3
S-diclofenac
Reactant of Route 4
Reactant of Route 4
S-diclofenac
Reactant of Route 5
Reactant of Route 5
S-diclofenac
Reactant of Route 6
Reactant of Route 6
S-diclofenac

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.